Methyl 5-[(4-bromophenoxy)methyl]-2-furoate Methyl 5-[(4-bromophenoxy)methyl]-2-furoate
Brand Name: Vulcanchem
CAS No.: 402771-33-9
VCID: VC21480483
InChI: InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
SMILES: COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Molecular Formula: C13H11BrO4
Molecular Weight: 311.13g/mol

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

CAS No.: 402771-33-9

Cat. No.: VC21480483

Molecular Formula: C13H11BrO4

Molecular Weight: 311.13g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate - 402771-33-9

Specification

CAS No. 402771-33-9
Molecular Formula C13H11BrO4
Molecular Weight 311.13g/mol
IUPAC Name methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Standard InChI Key QCQFRSSEHASBBM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Canonical SMILES COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br

Introduction

Chemical Properties and Structure

Basic Structural Information

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate possesses a complex structure containing several key functional groups. The compound has a molecular formula of C12H9BrO4 and a molecular weight of 297.1 g/mol . The compound's structure consists of a 2-furoate core with a methyl ester group at the 2-position and a 4-bromophenoxy methyl substituent at the 5-position.

Physical Properties

While specific physical property data for this exact compound is limited in the provided search results, we can infer certain characteristics based on similar compounds. The following table summarizes the available and inferred physical properties:

PropertyValueSource
CAS Number952183-41-4
Molecular FormulaC12H9BrO4
Molecular Weight297.1 g/mol
Physical StateLikely solid at room temperatureInferred from related compounds
SolubilityLimited water solubility, soluble in organic solventsInferred from structure

The compound's structure contains both polar (ester, ether) and non-polar (aromatic, halogenated) components, suggesting intermediate polarity and solubility characteristics that make it suitable for various chemical applications and analytical techniques.

Structural Relationships and Comparisons

Related Furoate Compounds

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate shares structural similarities with several other furoate derivatives. Comparing this compound with related structures provides valuable insights into its potential chemical behavior and applications.

Comparison with Methyl 5-methyl-2-furoate

Methyl 5-methyl-2-furoate (C7H8O3, CAS: 2527-96-0) represents a simpler furoate structure with only a methyl substituent at the 5-position . Its properties include:

  • Molecular weight: 140.14 g/mol

  • Density: 1.114

  • Boiling point: 85°C at 12mm pressure

  • Flash point: 255°C

The significant difference in molecular weight (297.1 vs. 140.14 g/mol) between these compounds results from the replacement of the simple methyl group with the more complex 4-bromophenoxymethyl substituent, which increases molecular complexity and likely alters reactivity patterns.

Comparison with Brominated Furoates

Methyl 5-bromo-2-furoate (C6H5BrO3, CAS: 2527-99-3) represents another structural analog with a simpler bromination pattern . Unlike our target compound, it has direct bromination at the 5-position of the furan ring rather than incorporation of a bromophenoxy substituent. Methyl 4,5-dibromo-2-furoate (C6H4Br2O3, CAS: 54113-41-6) further exemplifies the structural diversity within this compound class, featuring multiple bromination sites directly on the furan ring .

Synthesis and Production Methods

Etherification of Hydroxymethyl Intermediates

One possible approach involves the reaction between 4-bromophenol and a 5-(hydroxymethyl)-2-furoate intermediate under appropriate etherification conditions. This method would establish the critical ether linkage between the furan and phenoxy components.

Functionalization of Methyl 2-furoate

By analogy with the synthesis of Methyl 5-bromo-2-furoate, which involves the bromination of methyl furoate , a multi-step process could involve:

  • Selective bromination at the 5-position of methyl 2-furoate

  • Conversion to a 5-hydroxymethyl derivative

  • Williamson ether synthesis with 4-bromophenol

This synthetic pathway would provide access to the target compound through established chemical transformations of readily available starting materials.

Applications and Research Significance

Bioactive Properties

As a bioactive small molecule , Methyl 5-[(4-bromophenoxy)methyl]-2-furoate may possess significant pharmacological potential. The presence of both the furoate scaffold and the bromophenoxy moiety suggests possible applications in medicinal chemistry research.

Chemical Research Applications

The compound serves as a valuable building block for chemical synthesis, potentially enabling:

  • Structure-activity relationship studies

  • Development of chemical libraries for biological screening

  • Exploration of novel heterocyclic architectures

  • Investigation of halogenated bioactive compounds

Spectroscopic Characteristics

Predictable Spectroscopic Features

The compound likely exhibits characteristic spectroscopic features including:

  • Aromatic proton signals from the 4-bromophenoxy group

  • Distinctive furan ring proton signals

  • Methyl ester proton singlet

  • Methylene protons linking the furan and phenoxy groups

These features would provide a distinctive spectroscopic fingerprint for structure verification and quality control.

Research Contexts and Future Directions

Current Research Applications

The limited availability of published research on this specific compound suggests it may be a relatively new or specialized research tool. Its classification as a bioactive small molecule indicates potential applications in:

  • Pharmaceutical research

  • Agrochemical development

  • Materials science

  • Organic synthesis methodology

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